Chlorothalonil-fosetyl mixt.

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chlorothalonil-fosetyl mixture is a combination of two fungicides, chlorothalonil and fosetyl-aluminum, used primarily in agriculture to control a wide range of fungal diseases. Chlorothalonil is a broad-spectrum, non-systemic fungicide, while fosetyl-aluminum is a systemic fungicide that is absorbed by plants and translocated to various parts. This mixture is particularly effective in managing diseases in crops such as vegetables, fruits, and ornamental plants.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

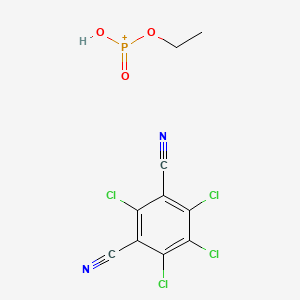

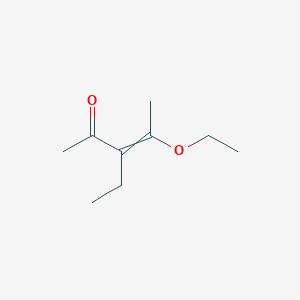

Chlorothalonil is synthesized through the chlorination of isophthalonitrile. The process involves the reaction of isophthalonitrile with chlorine gas in the presence of a catalyst to produce chlorothalonil. Fosetyl-aluminum is synthesized by reacting ethyl phosphonate with aluminum sulfate under controlled conditions.

Industrial Production Methods

Industrial production of chlorothalonil involves large-scale chlorination reactors where isophthalonitrile is continuously fed and chlorinated. The product is then purified through crystallization and filtration. Fosetyl-aluminum production involves batch reactors where ethyl phosphonate and aluminum sulfate are mixed and reacted, followed by filtration and drying to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Chlorothalonil undergoes various chemical reactions, including:

Oxidation: Chlorothalonil can be oxidized to form chlorinated derivatives.

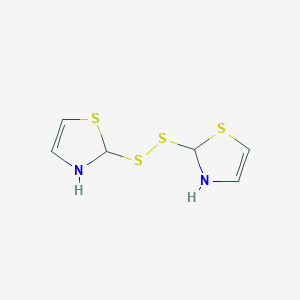

Substitution: It can undergo nucleophilic substitution reactions, particularly with thiol groups.

Fosetyl-aluminum primarily undergoes hydrolysis in aqueous environments, releasing phosphonic acid and aluminum ions.

Common Reagents and Conditions

Oxidation: Chlorothalonil reacts with oxidizing agents such as hydrogen peroxide.

Substitution: Reactions with thiol-containing compounds like glutathione.

Major Products

Oxidation: Chlorinated derivatives of chlorothalonil.

Substitution: Glutathione adducts.

Wissenschaftliche Forschungsanwendungen

Chlorothalonil-fosetyl mixture has several scientific research applications:

Agriculture: Used extensively to control fungal diseases in crops, improving yield and quality.

Environmental Studies: Studied for its impact on soil microbial communities and its persistence in the environment.

Toxicology: Research on its effects on non-target organisms and potential human health impacts.

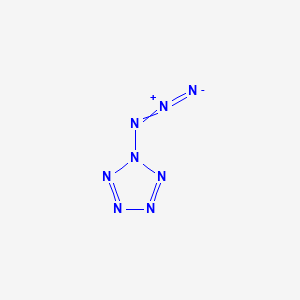

Wirkmechanismus

Chlorothalonil exerts its fungicidal effects by reacting with glutathione, a critical molecule in cellular detoxification, leading to the formation of a glutathione adduct and depletion of cellular glutathione levels. This disrupts cellular processes and leads to cell death. Fosetyl-aluminum works by being absorbed and translocated within the plant, where it is converted to phosphonic acid, which inhibits fungal growth by disrupting their metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chlorothalonil: Similar compounds include captan and folpet, which also react with thiol groups.

Fosetyl-aluminum: Similar compounds include phosphorous acid and its salts.

Uniqueness

The combination of chlorothalonil and fosetyl-aluminum offers a broad spectrum of activity due to the complementary modes of action. Chlorothalonil provides contact protection, while fosetyl-aluminum offers systemic protection, making the mixture highly effective against a wide range of fungal pathogens.

Eigenschaften

CAS-Nummer |

100756-23-8 |

|---|---|

Molekularformel |

C10H6Cl4N2O3P+ |

Molekulargewicht |

374.9 g/mol |

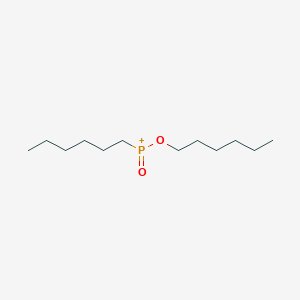

IUPAC-Name |

ethoxy-hydroxy-oxophosphanium;2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile |

InChI |

InChI=1S/C8Cl4N2.C2H5O3P/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14;1-2-5-6(3)4/h;2H2,1H3/p+1 |

InChI-Schlüssel |

SLCMCQIUZPRJCT-UHFFFAOYSA-O |

Kanonische SMILES |

CCO[P+](=O)O.C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane](/img/structure/B14321979.png)

![5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid](/img/structure/B14321992.png)

![3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide](/img/structure/B14322006.png)

![(4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one](/img/structure/B14322014.png)

![4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14322023.png)

![4-[2-[4-Hydroxy-3,5-bis[(4-hydroxyphenyl)methyl]phenyl]propan-2-yl]-2,6-bis[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14322026.png)

![5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14322035.png)